molecular formula C14H20N4O2 B6973766 1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea

1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea

Cat. No.: B6973766
M. Wt: 276.33 g/mol
InChI Key: NFSNHQYCNRQOIR-UHFFFAOYSA-N
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Description

1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea is an organic compound that belongs to the class of ureas. This compound features a unique structure with a furan ring, a pyrazole ring, and a urea moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the reaction of 2-methylfuran with appropriate reagents under controlled conditions.

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1-propan-2-ylpyrazole with suitable reagents.

    Coupling Reaction: The final step involves coupling the furan and pyrazole rings with a urea moiety under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(1-propan-2-ylpyrazol-3-yl)urea: Lacks the furan ring, making it less complex.

    1-Methyl-1-[(2-methylfuran-3-yl)methyl]urea: Lacks the pyrazole ring, reducing its potential biological activity.

Uniqueness

1-Methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea is unique due to its combination of a furan ring, a pyrazole ring, and a urea moiety. This unique structure may contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-methyl-1-[(2-methylfuran-3-yl)methyl]-3-(1-propan-2-ylpyrazol-3-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O2/c1-10(2)18-7-5-13(16-18)15-14(19)17(4)9-12-6-8-20-11(12)3/h5-8,10H,9H2,1-4H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSNHQYCNRQOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)CN(C)C(=O)NC2=NN(C=C2)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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